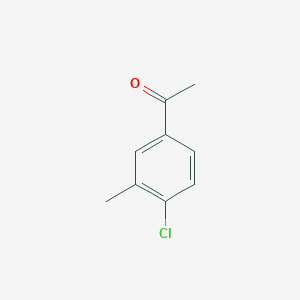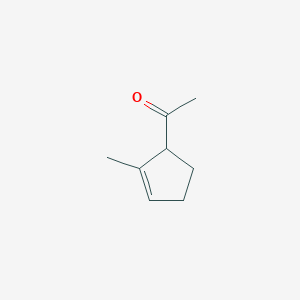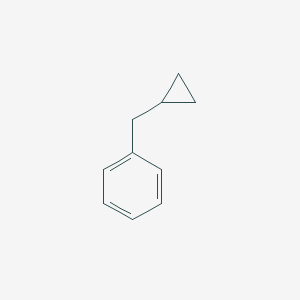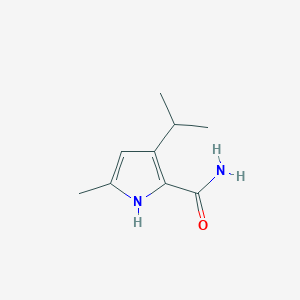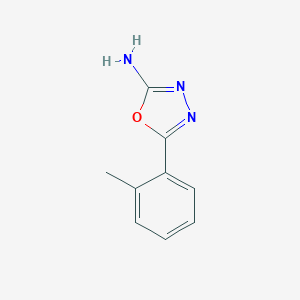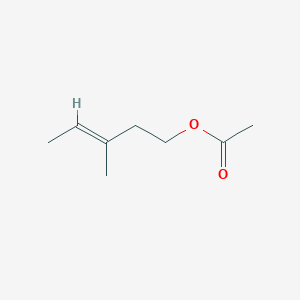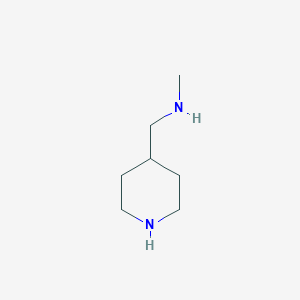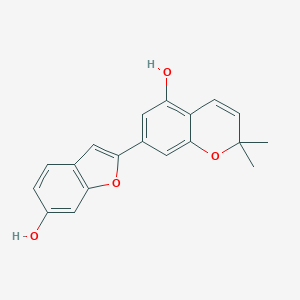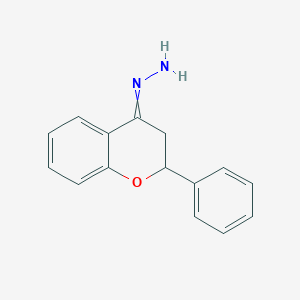
Flavanone hydrazone
説明
Flavanone hydrazone is a compound that can be synthesized through the interaction of flavanone with hydrazine hydrate. This process can yield various products, including flavanone hydrazone itself, 3-(o-hydroxyphenyl) 5-phenylpyrazoline, or flavanone azine, depending on the reaction conditions . The reaction of flavanone with substituted hydrazines has also been studied, showing that different isomeric products can be obtained under varying conditions, such as acidic or alkaline environments .
Synthesis Analysis
The synthesis of flavanone hydrazone derivatives has been explored in several studies. For instance, N-isonicotinoyl flavanone hydrazones have been synthesized by condensing isonicotinic acid hydrazide with substituted chalcones, which exhibited antitubercular activity when screened in vitro . Additionally, the thermal rearrangement of 2′-hydroxychalkone hydrazone, a derivative of flavanone hydrazone, has been investigated, revealing that it can be converted into pyrazoline derivatives .
Molecular Structure Analysis
The molecular structure of flavanone hydrazones has been elucidated through crystallography. Three newly synthesized flavanone hydrazones were analyzed, and their structures were reported to exhibit a pucker at the chiral carbon atom and intramolecular hydrogen bonding, which is significant for the stability of these compounds .
Chemical Reactions Analysis
Flavanone hydrazones undergo various chemical reactions. For example, the reaction of flavanone with hydrazine can lead to different products based on the reaction conditions, such as the formation of pyrazoline without proceeding through the isolated hydrazone . The thermal rearrangement of flavanone hydrazone derivatives can result in the formation of pyrazoline derivatives, suggesting a stereomutation of the hydrazino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of flavanone hydrazones are closely related to their molecular structure. The crystallographic analysis provides insights into the stereochemistry and potential reactivity of these compounds. For instance, the presence of intramolecular hydrogen bonds can influence the physical properties such as solubility and melting point . Additionally, the oxidation of flavanones has been shown to result in ring contraction and the formation of various products, which indicates the susceptibility of flavanone hydrazones to oxidative conditions .
科学的研究の応用
Crystal Structures
Flavanone hydrazones, complex compounds with diverse structures, are noted for their unique crystal forms. The study by Yennawar, Sigmon, and Margulis (2023) reports the crystal structures of three newly synthesized flavanone hydrazones. These compounds exhibit significant structural features like pucker at the chiral carbon atom and intramolecular hydrogen bonding, suggesting their potential utility in the field of material sciences and molecular engineering (Yennawar, H., Sigmon, A. J., & Margulis, E., 2023).
Antimicrobial Agents
Flavanone hydrazone derivatives have shown promising results as antimicrobial agents. Al-Bogami et al. (2014) synthesized flavanone hydrazone derivatives using microwave irradiation, resulting in compounds with potent antimicrobial activity. This indicates the potential of flavanone hydrazones in developing new antimicrobial agents with optimal pharmacokinetics and low toxicity, addressing the growing concern of drug resistance (Al-Bogami, A. S., Alkhathlan, H., Saleh, T. S., & Elazzazy, A., 2014).
Biotechnological Production
Fowler and Koffas (2009) discussed the biotechnological production of flavanones, highlighting flavanones as precursors to all flavonoid structures and their potential as valuable fine chemicals. The review emphasizes the advantages of microbial production processes for these compounds, pointing towards a sustainable and efficient method for commercial synthesis (Fowler, Z. L., & Koffas, M., 2009).
Antioxidant and Anti-inflammatory Properties
Flavanone hydrazones also show significant antioxidant and anti-inflammatory properties. Bustos-Salgado et al. (2021) screened natural flavanone derivatives for anti-inflammatory activity and found that certain flavanone solutions effectively inhibited edema in evaluated models, indicating their potential in treating skin pathologies associated with inflammation (Bustos-Salgado, P., Andrade-Carrera, B., Domínguez-Villegas, V., Díaz-Garrido, N., Rodríguez-Lagunas, M. J., Badia, J., Baldomá, L., Mallandrich, M., Calpena-Campmany, A., & Garduño-Ramírez, M. L., 2021).
作用機序
Target of Action
Flavanone hydrazone, a derivative of flavanone, primarily targets inflammatory processes in the body . It has been found to effectively inhibit lens protein-induced ocular inflammation . It also inhibits endotoxin- and interleukin-1 (IL-1)-induced uveitis . The compound’s primary targets are likely the enzymes and proteins involved in these inflammatory processes .
Mode of Action
Flavanone hydrazone interacts with its targets by inhibiting oxidative stress and related downstream responses, including inflammatory diseases . It is believed to act as a non-steroidal anti-inflammatory agent
Biochemical Pathways
Flavanone hydrazone is part of the flavonoid biosynthetic pathway . This pathway involves the synthesis of flavanones from phenylalanine and malonyl-CoA . Flavanones, including flavanone hydrazone, are synthesized from these precursors through a series of enzymatic reactions . The synthesized flavanones can then be modified by enzymes such as glycosyltransferases, methylases, and sulfotransferases to confer various chemical and bioactive properties .
Pharmacokinetics
It is known that the bioavailability of flavonoids, including flavanone derivatives, can be influenced by factors such as the presence of glycosides . Glycosylation can increase the hydrophilicity of flavanones, thereby enhancing their water solubility and potential bioavailability .
Result of Action
The primary result of flavanone hydrazone’s action is the inhibition of inflammation. It has been found to effectively inhibit lens protein-induced ocular inflammation , and it also inhibits endotoxin- and interleukin-1 (IL-1)-induced uveitis . These effects suggest that flavanone hydrazone could potentially be used as a therapeutic agent for inflammatory conditions.
Action Environment
The action of flavanone hydrazone, like other flavonoids, can be influenced by various environmental factors. For instance, changes in abiotic environmental factors such as atmospheric CO2 and ozone levels, UV light, changes in precipitation patterns, or temperature may directly affect the concentration of secondary chemicals in plants, which in turn may influence levels of herbivory or pathogen attack . .
将来の方向性
Flavonoids and their synthetic derivatives are of significant interest to the medicinal chemistry community as potential treatments of disease . Further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches which will identify critical mechanisms of action of individual flavonoids with optimal activities that can be used in combination therapies .
特性
IUPAC Name |
(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYOJFOTFBGRPP-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(OC2=CC=CC=C2/C1=N/N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavanone hydrazone | |
CAS RN |
1692-46-2 | |
| Record name | Flavanone hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001692462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for preparing flavanone hydrazone derivatives?
A: Flavanone hydrazones are commonly synthesized by reacting suitably substituted chalcones with hydrazides. [, ] For example, N-isonicotinoyl flavanone hydrazones were prepared by condensing isonicotinic acid hydrazide (INH) with various chalcones under controlled pH conditions. [] Microwave-assisted synthesis has also been employed, offering advantages like shorter reaction times and improved yields. [, , ]
Q2: What biological activities have been reported for flavanone hydrazone derivatives?
A: Research suggests that certain flavanone hydrazones possess promising antimicrobial activities. [, , ] Specifically, N-isonicotinoyl flavanone hydrazones displayed noteworthy in vitro antitubercular activity. [] Several studies have explored the synthesis and antibacterial screening of flavanone hydrazone derivatives against a range of bacterial and fungal strains. [, ]
Q3: How does the structure of flavanone hydrazones influence their biological activity?
A: While comprehensive structure-activity relationship (SAR) studies are limited, some insights emerge from the available literature. The presence of specific substituents on the flavanone core and the hydrazone moiety can significantly influence antimicrobial potency. [, , ] Further investigations are necessary to establish definitive SAR trends for different biological activities.
Q4: What are the common analytical techniques employed to characterize flavanone hydrazone derivatives?
A: Researchers utilize a combination of spectroscopic methods to elucidate the structure of newly synthesized flavanone hydrazones. These include, but are not limited to, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] X-ray crystallography has also been employed to determine the three-dimensional structures of some flavanone hydrazone derivatives. []
Q5: Beyond antimicrobial activity, what other applications are being investigated for flavanone hydrazones?
A: Flavanone hydrazones have been explored as potential therapeutic agents for uveitis, an inflammatory eye disease. [] Researchers investigated the ability of chalcone derivatives, structurally related to flavanone hydrazones, to prevent uveitis induced by various factors. This suggests possible applications of flavanone hydrazones in modulating inflammatory processes.
Q6: Have there been any studies on the oxidation of flavanone hydrazone derivatives?
A: Yes, several studies have investigated the oxidation of flavanone hydrazones using different oxidizing agents. [, , ] For instance, oxidation with manganese dioxide yielded a mixture of flavanones and azines. [] Similarly, selenium dioxide was employed as an oxidizing agent, but specific product outcomes were not detailed in the abstract. [] Understanding the oxidation pathways of flavanone hydrazones can be crucial for designing stable formulations and predicting their metabolic fate.
Q7: Are there any reports on the thermal rearrangement of flavanone hydrazone derivatives?
A: Research suggests that thermal rearrangement of 2'-hydroxychalkone hydrazone and flavanone hydrazone derivatives is possible. [] Although the provided abstract does not delve into specifics, this area warrants further investigation to understand the potential impact of heat on the stability and properties of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






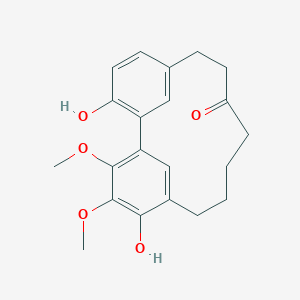
![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
